Methyl 2-amino-2-methylbutanoate hydrochloride

Peptide chemistry α‑Helix stabilization Circular dichroism

Researchers needing metabolically stable, conformationally constrained peptide building blocks often face prohibitive costs for enantiopure α,α-disubstituted amino acids. This racemic hydrochloride salt (CAS 156032-14-3) solves that by providing an economical entry point for high-throughput synthesis and helix nucleation studies. • Restricts backbone flexibility, promoting α-helical structure (~7% helix increase in RNAse A C-peptide analogues). • α-Methyl group shields the adjacent peptide bond from protease attack, enhancing metabolic stability. • Racemic mixture slashes cost 4- to 8-fold vs. single enantiomers, enabling broad library screening before chiral resolution.

Molecular Formula C6H14ClNO2
Molecular Weight 167.633
CAS No. 156032-14-3
Cat. No. B581822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-methylbutanoate hydrochloride
CAS156032-14-3
Molecular FormulaC6H14ClNO2
Molecular Weight167.633
Structural Identifiers
SMILESCCC(C)(C(=O)OC)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H
InChIKeyHVPPPARGXDTDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-methylbutanoate hydrochloride: Properties & Structural Class


Methyl 2‑amino‑2‑methylbutanoate hydrochloride (CAS 156032‑14‑3) is the racemic hydrochloride salt of methyl isovalinate. It belongs to the class of α,α‑disubstituted α‑amino acid esters, specifically an α‑methyl, α‑ethyl glycine derivative. The α‑methyl substitution restricts backbone conformational freedom and imparts resistance to enzymatic hydrolysis, a feature exploited in the design of metabolically stable, conformationally constrained peptides [1]. This compound is most commonly supplied as a white crystalline powder with a purity of ≥95 % and is soluble in water and ethanol, making it suitable for standard solid‑phase peptide synthesis workflows .

Methyl 2-amino-2-methylbutanoate hydrochloride: Irreplaceable Advantages


Standard amino acid methyl ester hydrochlorides (e.g., L‑isoleucine methyl ester HCl, L‑valine methyl ester HCl) possess a hydrogen atom at the α‑carbon, which allows the peptide backbone to sample a wide range of φ/ψ dihedral angles. In methyl 2‑amino‑2‑methylbutanoate hydrochloride, the α‑hydrogen is replaced by a methyl group, severely restricting the available conformational space and favoring helical secondary structures [1]. Furthermore, the α‑methyl substituent shields the adjacent peptide bond from protease attack, increasing metabolic stability [1]. Because the racemic mixture also provides a cost‑effective entry point for high‑throughput synthesis, simple replacement with a proteinogenic amino acid ester forfeits both the conformational control and the potential metabolic advantage that this α,α‑disubstituted building block uniquely provides.

Methyl 2-amino-2-methylbutanoate hydrochloride: Quantitative Evidence


Isovaline Residue Enhances Peptide Helix Content

In analogues of the C‑peptide of RNAse A, incorporation of a single isovaline residue at the N‑terminus increased the α‑helix content of the 13‑residue peptide by approximately 7 %, as measured by circular dichroism spectroscopy [1]. This gain is directly attributable to the backbone restriction imposed by the α‑methyl group of isovaline, which is absent in the natural, non‑methylated peptide sequence.

Peptide chemistry α‑Helix stabilization Circular dichroism

Stereochemistry Controls 3₁₀-Helix Formation

X‑ray diffraction analysis of protected pentapeptides containing isovaline residues showed that the (R)‑Iva pentapeptide adopts a fully developed, right‑handed 3₁₀‑helix, while the (S)‑Iva diastereomeric pentapeptide is partially unfolded near the C‑terminus [1]. This direct, head‑to‑head comparison of stereoisomers establishes that the (R)‑isomer is the preferred choice when a rigid, fully helical scaffold is required.

Peptide crystallography 3₁₀‑Helix Stereoselectivity

Cost Advantage of Racemic vs. Enantiopure Isomers

Catalog pricing surveys indicate that racemic methyl 2‑amino‑2‑methylbutanoate hydrochloride (CAS 156032‑14‑3) is listed at €15–20 /g, whereas the enantiopure (S)‑isomer (CAS 92760‑72‑0) and (R)‑isomer (CAS 118725‑00‑1) are priced at €80–150 /g . This represents a 4‑ to 8‑fold cost saving for the racemate when stereochemistry is not a critical factor.

Chemical procurement Cost analysis Catalog comparison

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of methyl 2‑amino‑2‑methylbutanoate dissolves readily in water (>50 mg mL⁻¹), whereas the free base (methyl isovalinate, CAS 87162‑70‑7) is an oily liquid with limited aqueous miscibility (<10 mg mL⁻¹) . This >5‑fold increase in aqueous solubility facilitates direct use in aqueous peptide coupling protocols without the need for co‑solvents.

Formulation Solubility Salt selection

Scalable Synthesis of L-Isovaline Methyl Ester HCl

In a published patent procedure, L‑isovaline was esterified with methanol in the presence of thionyl chloride, affording L‑isovaline methyl ester hydrochloride in 95 % isolated yield on a 1‑mol scale [1]. This yield exceeds the typical 80‑90 % range reported for analogous amino acid methyl esterifications, indicating a reproducible, high‑yielding route that supports cost‑effective commercial supply.

Amino acid derivatization Industrial synthesis Scalability

Methyl 2-amino-2-methylbutanoate hydrochloride: Best Application Scenarios


N-Terminal Helix Nucleation for SPPS

The ≈7 % increase in helix content observed in RNAse A C‑peptide analogues [1] positions the isovaline residue as a privileged N‑terminal cap for inducing α‑helical structure. When incorporated as the first residue in a synthetic peptide, the α‑methyl group of the hydrochloride salt building block restricts backbone flexibility, promoting helix nucleation. This scenario is particularly relevant for medicinal chemists designing helical epitopes that mimic protein‑protein interaction surfaces, where even a modest gain in helicity can translate to improved target affinity.

Construction of 3₁₀-Helical Foldamers

X‑ray crystallographic evidence shows that the (R)‑isovaline pentapeptide forms a fully developed 3₁₀‑helix, whereas the (S)‑isomer is partially unfolded [2]. For researchers building rigid foldameric scaffolds to interrogate chiral recognition events, the (R)‑enantiomer of this building block is the indicated choice. The racemic mixture (CAS 156032‑14‑3) can serve as a low‑cost starting point for initial screening, with later chirality‑switching to the (R)‑isomer once the need for a rigid, right‑handed helix is confirmed.

Chiral HPLC Reference Standard

Because methyl 2‑amino‑2‑methylbutanoate hydrochloride is commercially available as both the racemate and the individual enantiomers with well‑characterized retention behavior, it is frequently employed as a chiral resolution standard. The clear baseline separation of the (R)‑ and (S)‑enantiomers under reversed‑phase conditions allows quality‑control laboratories to validate chiral purity assays for peptide intermediates, ensuring that the correct enantiomeric form is being used in GLP/GMP synthesis campaigns.

Cost-Efficient Library Synthesis in Early Discovery

The 4‑ to 8‑fold lower cost of the racemate compared to enantiopure isomers makes CAS 156032‑14‑3 the economically preferred building block for parallel synthesis of peptide libraries in hit‑finding campaigns. In these workflows, the biological activity of the resulting diastereomeric mixtures is assessed first, and chiral resolution or enantioselective synthesis is deferred to the lead‑optimization phase, thereby conserving resources while maintaining a high throughput of chemical space exploration.

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